Z944

Cav3.2 Pain Electrophysiology

Z944 (Ulixacaltamide) is the benchmark T-type Cav3.x antagonist for studies requiring simultaneous peripheral and central target engagement. Unlike ABT‑639 or ML218, it combines sub‑150 nM potency across Cav3.1/3.2/3.3 with negligible Cav1.4/hERG cross‑reactivity and proven intrathecal analgesic efficacy. Its 3.1‑Å cryo‑EM structure bound to human Cav3.1 uniquely enables structure‑guided mutagenesis and SAR modeling. Validated in both male and female subjects for translational relevance, Z944 eliminates the experimental confounds associated with alternative blockers.

Molecular Formula C19H27ClFN3O2
Molecular Weight 383.9 g/mol
CAS No. 1199236-64-0
Cat. No. B611919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ944
CAS1199236-64-0
SynonymsZ-944;  Z 944;  Z944.
Molecular FormulaC19H27ClFN3O2
Molecular Weight383.9 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)CN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F
InChIInChI=1S/C19H27ClFN3O2/c1-19(2,3)23-17(25)12-24-6-4-13(5-7-24)11-22-18(26)14-8-15(20)10-16(21)9-14/h8-10,13H,4-7,11-12H2,1-3H3,(H,22,26)(H,23,25)
InChIKeyJOCLITFYIMJMNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Z944 (CAS 1199236-64-0) T-Type Calcium Channel Blocker: Procurement-Grade Molecular Definition


Z944 (Ulixacaltamide; CAS 1199236-64-0; C19H27ClFN3O2; MW 383.89) is an orally bioavailable, state-dependent T-type calcium channel (Cav3.x) antagonist [1]. It demonstrates nanomolar potency across all three human Cav3 isoforms: Cav3.1 (IC50 50 nM), Cav3.2 (IC50 160 nM), and Cav3.3 (IC50 110 nM) . The compound exhibits 50- to 600-fold selectivity for Cav3.x channels over related off-targets including Cav1.2, hERG, and Nav1.5, and >150-fold selectivity versus non-T-type voltage-gated ion channels overall [2]. A cryo-EM structure at 3.1 Å resolution has resolved its binding pose within the central cavity of human Cav3.1, providing a defined structural basis for its pharmacological activity [3].

Why Z944 Cannot Be Substituted by Other T-Type Calcium Channel Blockers in Research Procurement


Not all T-type calcium channel blockers are functionally equivalent, and substitution with alternative compounds (e.g., ABT-639, ML218, mibefradil, or first-generation antiepileptics like ethosuximide) introduces significant experimental confounds. Z944 differs from these alternatives in at least four quantifiable dimensions: (1) ~100-fold higher Cav3.2 inhibitory potency than ABT-639, the only other T-type blocker advanced to Phase II pain trials [1]; (2) functionally distinct CNS penetrance enabling intrathecal analgesic efficacy not observed with peripherally-restricted blockers [2]; (3) absence of Cav1.4 cross-activity (unlike ML218), a critical selectivity consideration for neuronal circuit studies [3]; and (4) state-dependent blockade with higher affinity for the inactivated channel conformation predominant during pathological hyperexcitability [4]. These differential features directly impact experimental reproducibility and clinical translatability, making blind substitution scientifically unjustified without side-by-side validation.

Z944 Procurement Evidence Guide: Quantified Differentiation from Closest Comparators


Cav3.2 Inhibitory Potency: Z944 vs. ABT-639

In a direct head-to-head electrophysiological comparison in tsA-201 cells, Z944 mediated approximately 100-fold more potent inhibition of Cav3.2 currents than ABT-639. At a test concentration of 30 μM, ABT-639 blocked less than 15% of channel activity, whereas Z944 achieved substantially greater blockade [1]. This magnitude of potency difference is substantial and directly impacts the effective concentration range required for functional studies.

Cav3.2 Pain Electrophysiology

Intrathecal Analgesic Efficacy: Z944 vs. ABT-639

In a comparative in vivo study using mouse models of neuropathic pain (partial sciatic nerve injury) and inflammatory pain (Complete Freund's Adjuvant, CFA), both Z944 and ABT-639 reversed mechanical hypersensitivity to similar degrees upon systemic delivery. However, when delivered intrathecally (directly into the CNS), only Z944 produced significant pain relief in both the neuropathic pain and CFA inflammatory pain models [1]. This finding indicates that ABT-639 acts primarily at peripheral sites, whereas Z944 engages both peripheral and central analgesic mechanisms.

Neuropathic Pain Inflammatory Pain CNS Penetrance

Absence Seizure Suppression: Z944 vs. Ethosuximide and Valproate

In the GAERS (Genetic Absence Epilepsy Rats from Strasbourg) model of absence epilepsy, Z944 potently suppressed absence seizures by 85% to 90% [1]. Notably, Z944 achieved this suppression via a mechanism distinct from the effects of ethosuximide and valproate, the two first-line clinical drugs for absence seizures [2]. Z944 also reduced average seizure duration and cycle frequency, effects not observed with current first-line drugs, suggesting a unique mechanism of action on pathological thalamocortical oscillatory activity [3]. Z944 exhibits an IC50 of 50 nM for human Cav3.2 currents, compared to 70 mM for ethosuximide, representing an approximately 1.4-million-fold greater potency [4].

Epilepsy Absence Seizures Thalamocortical

Selectivity Profile: Z944 vs. ML218 (Cav1.4 Off-Target Activity)

Z944 and ML218 are both described as highly selective Cav3 channel antagonists, but recent evidence reveals differential off-target profiles. In a study investigating effects on the Cav1.4 channel (which regulates neurotransmitter release from retinal photoreceptors), both Z944 and ML218 were found to modulate Cav1.4 [1]. The study concluded that ML218 and Z944 are dual Cav1/Cav3 modulators of Cav1.4 and should be used with caution when dissecting the contributions of Cav3 channels in tissues where Cav1.4 is expressed [2]. While both compounds exhibit Cav1.4 activity, the identification of this off-target interaction underscores the need for careful comparator selection.

Selectivity Cav1.4 Cav3 Off-Target

State-Dependent Blockade and Structural Definition

Z944 exhibits state-dependent blockade, with higher affinity for the inactivated state of T-type channels—the conformation predominant during pathological hyperexcitability in seizures and chronic pain [1]. This property contrasts with many conventional T-type blockers that lack state-dependence. Additionally, Z944 is structurally defined at near-atomic resolution: a cryo-EM structure of human Cav3.1 in complex with Z944 has been resolved at 3.1 Å, revealing the arch-shaped molecule reclining in the central cavity of the pore domain, with the wide end inserting into the fenestration between repeats II and III [2]. This structural information is not available for most comparator T-type channel blockers (e.g., ABT-639, ML218, TTA-A2), providing Z944 with a unique advantage for structure-guided experimental design.

State-Dependent Cryo-EM Structural Biology

Analgesic Efficacy Across Sexes in Inflammatory Pain

In a study evaluating Z944 in the Complete Freund's Adjuvant (CFA) model of persistent inflammatory pain, intraperitoneal injection of Z944 (1–10 mg·kg⁻¹) dose-dependently reversed mechanical allodynia with a similar magnitude and time course of analgesic effects between male and female rats [1]. This lack of sexual dimorphism in analgesic response is notable because many preclinical pain studies are conducted exclusively in male rodents, and sex differences in pain processing and drug response are increasingly recognized as critical translational factors. Additionally, voltage-clamp recordings from lamina I spinal neurons revealed that approximately 80% of these pain-processing neurons possess a low-threshold T-type current that is blocked by Z944, providing a direct mechanistic basis for its central analgesic action [2].

Sex Differences Inflammatory Pain Allodynia

Z944 Application Scenarios: Where the Evidence Supports Prioritized Procurement


CNS-Penetrant T-Type Channel Blockade for Spinal and Supraspinal Pain Pathway Studies

Based on intrathecal efficacy data demonstrating that Z944—unlike the peripherally-restricted comparator ABT-639—produces analgesia upon direct CNS delivery in both neuropathic and inflammatory pain models [1], Z944 is the preferred tool compound for studies requiring simultaneous engagement of peripheral and central T-type channel mechanisms. This scenario applies to investigations of spinal lamina I neuron excitability, where ~80% of these pain-processing neurons express Z944-sensitive T-type currents [2], as well as thalamocortical circuit studies in pain processing.

Absence Epilepsy Research Requiring Mechanistically Distinct Anticonvulsant Activity

For researchers investigating absence seizure pathophysiology who require a tool compound with a mechanism distinct from first-line clinical drugs (ethosuximide, valproate), Z944 offers 85-90% seizure suppression in the GAERS model and uniquely reduces seizure duration and cycle frequency [3]. This profile enables dissection of pathological thalamocortical oscillatory activity beyond what is possible with conventional anticonvulsants, making Z944 valuable for target validation and mechanism-of-action studies in genetic generalized epilepsy.

Structure-Guided T-Type Channel Pharmacology and Mutagenesis Studies

The availability of a high-resolution (3.1 Å) cryo-EM structure of Z944 bound to human Cav3.1 [4] provides a unique advantage for structure-guided experimental design, including rational mutagenesis of binding-site residues (e.g., Lys1462, conserved in T-type channels only and important for Z944 inhibition [5]). This structural definition is unavailable for most comparator T-type blockers (ABT-639, ML218, TTA-A2, ethosuximide), positioning Z944 as the optimal compound for studies investigating channel-blocker interactions at atomic resolution or for developing structure-activity relationship models.

Sex-Balanced Analgesic Efficacy Studies in Inflammatory Pain

For researchers requiring analgesic efficacy data validated in both male and female subjects—a critical consideration for translational relevance—Z944 has demonstrated similar magnitude and time course of mechanical allodynia reversal in male and female rats in the CFA inflammatory pain model [6]. This dataset addresses the sex-bias confound present in many preclinical pain studies and supports Z944's use in studies where sex-balanced experimental design is a priority.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z944

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.